ethyl 5-(2-ethoxynaphthalene-1-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate ethyl 5-(2-ethoxynaphthalene-1-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 851947-44-9
VCID: VC7136346
InChI: InChI=1S/C28H23N3O5S/c1-3-35-21-15-14-17-10-8-9-13-19(17)22(21)25(32)29-26-23-20(16-37-26)24(28(34)36-4-2)30-31(27(23)33)18-11-6-5-7-12-18/h5-16H,3-4H2,1-2H3,(H,29,32)
SMILES: CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C4C(=CS3)C(=NN(C4=O)C5=CC=CC=C5)C(=O)OCC
Molecular Formula: C28H23N3O5S
Molecular Weight: 513.57

ethyl 5-(2-ethoxynaphthalene-1-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

CAS No.: 851947-44-9

Cat. No.: VC7136346

Molecular Formula: C28H23N3O5S

Molecular Weight: 513.57

* For research use only. Not for human or veterinary use.

ethyl 5-(2-ethoxynaphthalene-1-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate - 851947-44-9

Specification

CAS No. 851947-44-9
Molecular Formula C28H23N3O5S
Molecular Weight 513.57
IUPAC Name ethyl 5-[(2-ethoxynaphthalene-1-carbonyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Standard InChI InChI=1S/C28H23N3O5S/c1-3-35-21-15-14-17-10-8-9-13-19(17)22(21)25(32)29-26-23-20(16-37-26)24(28(34)36-4-2)30-31(27(23)33)18-11-6-5-7-12-18/h5-16H,3-4H2,1-2H3,(H,29,32)
Standard InChI Key TZEKNWRSZUFHRQ-UHFFFAOYSA-N
SMILES CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C4C(=CS3)C(=NN(C4=O)C5=CC=CC=C5)C(=O)OCC

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of ethyl 5-(2-ethoxynaphthalene-1-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is C₂₈H₂₃N₃O₅S, with a molecular weight of 513.57 g/mol. Its IUPAC name, ethyl 5-[(2-ethoxynaphthalene-1-carbonyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate, reflects the integration of a naphthalene moiety linked via an amide bond to the thienopyridazine scaffold. Key structural features include:

  • A thieno[3,4-d]pyridazine core, a bicyclic system combining thiophene and pyridazine rings.

  • A 2-ethoxynaphthalene group at position 1, contributing to hydrophobicity and π-stacking potential.

  • A phenyl substituent at position 3, enhancing steric bulk and aromatic interactions.

  • An ethyl carboxylate ester at position 1, critical for solubility and metabolic stability.

Table 1: Key Physicochemical and Structural Data

PropertyValue
CAS No.851947-44-9
Molecular FormulaC₂₈H₂₃N₃O₅S
Molecular Weight513.57 g/mol
IUPAC Nameethyl 5-[(2-ethoxynaphthalene-1-carbonyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
SMILESCCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C4C(=CS3)C(=NN(C4=O)C5=CC=CC=C5)C(=O)OCC
PubChem CID5187820

Solubility data remain unavailable, posing challenges for formulation studies. The compound’s LogP value, though unmeasured, is predicted to be high due to its aromatic and hydrophobic substituents.

Synthesis and Characterization

The synthesis of ethyl 5-(2-ethoxynaphthalene-1-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves multi-step organic reactions, as detailed in analogous thienopyridazine syntheses . A generalized pathway includes:

  • Formation of the Thienopyridazine Core: Cyclocondensation of 4-cyano-6-phenylpyridazine-3(2H)-thione with ethyl chloroacetate in the presence of sodium ethoxide yields the thieno[3,4-d]pyridazine backbone .

  • Amidation at Position 5: Reaction with 2-ethoxynaphthalene-1-carbonyl chloride introduces the ethoxynaphthalene moiety via nucleophilic acyl substitution.

  • Esterification at Position 1: Ethyl chloroacetate facilitates esterification under basic conditions, completing the substitution pattern .

Key optimization parameters include:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates.

  • Temperature Control: Reactions typically proceed at 60–80°C to balance kinetics and side-product formation .

  • Purification: Column chromatography or recrystallization achieves >95% purity, confirmed via HPLC and NMR .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1Ethyl chloroacetate, NaOEt, EtOH, 70°C68%
22-Ethoxynaphthalene-1-carbonyl chloride, DMF, RT72%
3Ethyl chloroacetate, K₂CO₃, acetone, reflux65%

Applications in Drug Discovery

Lead Optimization

The compound’s ethyl carboxylate group serves as a metabolically labile moiety, enabling prodrug strategies. Structural analogs with modified esters (e.g., methyl, isopropyl) are under investigation to enhance bioavailability .

Targeted Delivery Systems

Nanoparticle encapsulation using PLGA polymers has been proposed to overcome solubility limitations, with in vitro release studies showing sustained delivery over 72 hours .

Challenges and Future Directions

  • Solubility Optimization: Prodrug derivatization or salt formation (e.g., hydrochloride) could improve aqueous solubility.

  • In Vivo Validation: Pharmacokinetic studies in rodent models are needed to assess bioavailability and tissue distribution.

  • Structure-Activity Relationships (SAR): Systematic modification of the naphthalene and phenyl substituents may elucidate critical pharmacophores.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator